molecular formula C14H12Cl2N2 B12087879 (4-((4-Chlorophenyl)cyanomethyl)phenyl)ammonium chloride CAS No. 83783-68-0

(4-((4-Chlorophenyl)cyanomethyl)phenyl)ammonium chloride

Cat. No.: B12087879
CAS No.: 83783-68-0
M. Wt: 279.2 g/mol
InChI Key: WPLNHSSRSJORCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Chlorophenyl)cyanomethyl)phenyl)ammonium chloride is a chemical compound with the molecular formula C14H12Cl2N2 It is known for its unique structure, which includes a chlorophenyl group and a cyanomethyl group attached to a phenyl ring, with an ammonium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorophenyl)cyanomethyl)phenyl)ammonium chloride typically involves the reaction of 4-chlorobenzyl cyanide with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the ammonium chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Chlorophenyl)cyanomethyl)phenyl)ammonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-((4-Chlorophenyl)cyanomethyl)phenyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)cyanomethyl)phenyl)ammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)acetonitrile: Similar structure but lacks the ammonium chloride moiety.

    (4-Chlorophenyl)methanamine: Contains an amine group instead of the cyanomethyl group.

    (4-Chlorophenyl)acetic acid: Contains a carboxylic acid group instead of the cyanomethyl group.

Uniqueness

(4-((4-Chlorophenyl)cyanomethyl)phenyl)ammonium chloride is unique due to the presence of both the cyanomethyl and ammonium chloride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83783-68-0

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

[4-[(4-chlorophenyl)-cyanomethyl]phenyl]azanium;chloride

InChI

InChI=1S/C14H11ClN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H

InChI Key

WPLNHSSRSJORCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)[NH3+].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.